molecular formula C5H11ClFNO B6162564 (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride CAS No. 2613300-00-6

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride

Cat. No.: B6162564
CAS No.: 2613300-00-6
M. Wt: 155.6
InChI Key:
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Description

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric addition of fluorine to a pyrrolidine precursor, followed by methoxylation. The reaction conditions often require low temperatures and specific solvents to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a fully saturated pyrrolidine ring.

Scientific Research Applications

(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-fluoro-4-hydroxypyrrolidine hydrochloride
  • (3S,4S)-3-chloro-4-methoxypyrrolidine hydrochloride
  • (3S,4S)-3-methyl-4-methoxypyrrolidine hydrochloride

Uniqueness

What sets (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride apart from similar compounds is its unique combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

2613300-00-6

Molecular Formula

C5H11ClFNO

Molecular Weight

155.6

Purity

95

Origin of Product

United States

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